molecular formula C15H17N3O2 B11617600 5-[(3-Methoxypropyl)amino]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile

5-[(3-Methoxypropyl)amino]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile

Cat. No.: B11617600
M. Wt: 271.31 g/mol
InChI Key: YBKJFMRLAZVNLK-UHFFFAOYSA-N
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Description

5-[(3-Methoxypropyl)amino]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile is a synthetic organic compound characterized by its unique structure, which includes an oxazole ring substituted with a 4-methylphenyl group and a 3-methoxypropylamino group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-Methoxypropyl)amino]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile typically involves the following steps:

  • Formation of the Oxazole Ring: : The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide. For instance, the reaction between 4-methylbenzoyl chloride and 3-methoxypropylamine in the presence of a base like triethylamine can yield the desired oxazole ring.

  • Introduction of the Carbonitrile Group: : The carbonitrile group can be introduced through a nucleophilic substitution reaction. A common method involves the reaction of the oxazole intermediate with a cyanating agent such as sodium cyanide under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxypropylamino group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine or an aldehyde.

    Substitution: The aromatic ring and the oxazole ring can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.

Major Products

    Oxidation: Products may include 3-methoxypropyl aldehyde or 3-methoxypropanoic acid.

    Reduction: Products may include 5-[(3-methoxypropyl)amino]-2-(4-methylphenyl)-1,3-oxazole-4-amine.

    Substitution: Products depend on the substituents introduced, such as halogenated derivatives or substituted oxazoles.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, 5-[(3-Methoxypropyl)amino]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile is studied for its potential bioactivity. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific biological pathways or diseases.

Industry

In the industrial sector, this compound can be used in the development of specialty chemicals, agrochemicals, and materials science applications.

Mechanism of Action

The mechanism of action of 5-[(3-Methoxypropyl)amino]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methylphenyl)-1,3-oxazole-4-carbonitrile: Lacks the 3-methoxypropylamino group, which may affect its bioactivity and chemical reactivity.

    5-(Amino)-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile: Similar structure but without the methoxypropyl group, leading to different physical and chemical properties.

    5-[(3-Methoxypropyl)amino]-2-phenyl-1,3-oxazole-4-carbonitrile: Similar but with a phenyl group instead of a 4-methylphenyl group, which can influence its interactions with biological targets.

Uniqueness

The presence of both the 3-methoxypropylamino group and the 4-methylphenyl group in 5-[(3-Methoxypropyl)amino]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile provides a unique combination of electronic and steric properties. This uniqueness can result in distinct biological activities and chemical reactivities compared to similar compounds.

Properties

Molecular Formula

C15H17N3O2

Molecular Weight

271.31 g/mol

IUPAC Name

5-(3-methoxypropylamino)-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C15H17N3O2/c1-11-4-6-12(7-5-11)14-18-13(10-16)15(20-14)17-8-3-9-19-2/h4-7,17H,3,8-9H2,1-2H3

InChI Key

YBKJFMRLAZVNLK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)NCCCOC)C#N

Origin of Product

United States

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